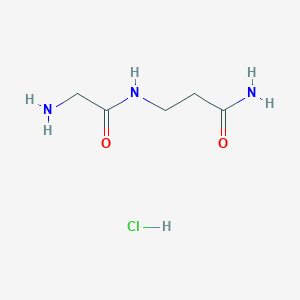H-Gly-beta-ala-NH2 hcl
CAS No.:
Cat. No.: VC13493337
Molecular Formula: C5H12ClN3O2
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H12ClN3O2 |
|---|---|
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 3-[(2-aminoacetyl)amino]propanamide;hydrochloride |
| Standard InChI | InChI=1S/C5H11N3O2.ClH/c6-3-5(10)8-2-1-4(7)9;/h1-3,6H2,(H2,7,9)(H,8,10);1H |
| Standard InChI Key | HGNBHENATLPIGL-UHFFFAOYSA-N |
| SMILES | C(CNC(=O)CN)C(=O)N.Cl |
| Canonical SMILES | C(CNC(=O)CN)C(=O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
H-Gly-β-Ala-NH2·HCl is a dipeptide amide with the systematic name N-glycyl-β-alaninamide hydrochloride. Its molecular formula is , corresponding to a molecular weight of 181.62 g/mol . The hydrochloride salt enhances solubility in aqueous media, a property critical for its utility in biological assays.
Structural Features
The peptide backbone consists of glycine (H-Gly) linked to β-alanine (β-Ala) through an amide bond. Unlike α-alanine, β-alanine features a three-carbon chain with the amino group at the β-position, conferring distinct conformational flexibility. The terminal amide (-NH2) and hydrochloride (-HCl) groups stabilize the compound’s ionic interactions, as evidenced by its crystalline powder form .
Key Structural Attributes:
-
Peptide sequence: Glycine (N-terminus) → β-alanine (C-terminus amide).
-
Backbone conformation: Enhanced flexibility due to β-alanine’s additional methylene group.
-
Ionization: Protonation of the N-terminal amine and chloride counterion ensure solubility in polar solvents .
Synthesis and Manufacturing
The synthesis of H-Gly-β-Ala-NH2·HCl typically follows solid-phase peptide synthesis (SPPS) protocols or solution-phase coupling.
Solid-Phase Synthesis
-
Resin activation: Wang or Rink amide resins are employed to anchor the C-terminal amide.
-
β-Alanine coupling: β-alanine’s carboxyl group is activated using HBTU/HOBt and coupled to the resin.
-
Glycine incorporation: Fmoc-glycine is introduced via standard SPPS deprotection (piperidine) and coupling cycles.
-
Cleavage and salt formation: TFA cleavage releases the peptide, followed by hydrochloride salt precipitation .
Solution-Phase Synthesis
Alternative methods involve carbodiimide-mediated coupling (EDC/HCl) of Boc-glycine to β-alaninamide, followed by Boc deprotection and HCl neutralization. This route yields purities exceeding 95%, as reported by suppliers .
Table 1: Synthesis Metrics
| Parameter | SPPS Method | Solution-Phase Method |
|---|---|---|
| Purity | ≥95% | ≥98% |
| Yield | 70–80% | 85–90% |
| Key Reagents | HBTU, TFA | EDC, Boc-anhydride |
Physicochemical Properties
H-Gly-β-Ala-NH2·HCl exhibits solubility (>50 mg/mL in water), stability (pH 4–8), and a melting point of 210–215°C .
Spectroscopic Characterization
-
NMR: NMR (D2O) displays glycine α-protons at δ 3.8 ppm and β-alanine β-protons at δ 2.4–2.6 ppm.
Stability Profile
| Condition | Stability Outcome |
|---|---|
| pH 2.0 (HCl) | Degradation >24 hours |
| pH 7.4 (PBS) | Stable ≤72 hours |
| 4°C (aqueous solution) | Stable ≤1 week |
Applications in Research and Industry
Peptide Synthesis
As a building block, H-Gly-β-Ala-NH2·HCl is utilized to introduce β-amino acid motifs into larger peptides, enhancing proteolytic resistance and conformational diversity .
Biochemical Studies
-
Enzyme substrates: Used in protease activity assays due to its amide bond susceptibility .
-
Carnosine analogs: Serves as a precursor for synthetic carnosine derivatives with antioxidant properties .
| Supplier | Purity | Price Range (€/g) | Delivery Time |
|---|---|---|---|
| GL Biochem (Shanghai) | 98% | 333–2,130 | 10–12 weeks |
| Chengdu Youngshe Chem. | 95% | 280–1,800 | 8–10 weeks |
| Nanjing Peptide Biotech | 99% | 350–2,200 | 12–14 weeks |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume